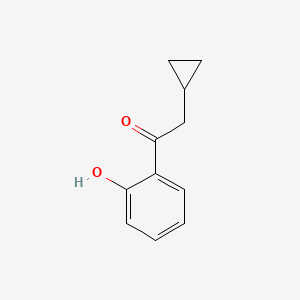
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is an organic compound with a unique structure that combines a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with 2-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the cyclopropyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
2-Hydroxy-1-phenylethanone: Lacks the cyclopropyl group but has a similar hydroxyphenyl structure.
Uniqueness
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is an organic compound characterized by a unique molecular structure that includes a cyclopropyl group and a hydroxyphenyl moiety. Its molecular formula is C11H12O2, with a molecular weight of approximately 176.21 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural configuration of this compound plays a critical role in its biological activity. The cyclopropyl group is attached to the carbon chain adjacent to a ketone functional group, while the hydroxyphenyl substituent is positioned on the ethyl side of the ketone. This arrangement contributes to its distinctive chemical properties and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 20–40 µM for S. aureus and 40–70 µM for E. coli, indicating moderate antimicrobial potency compared to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The compound's hydroxy group is believed to enhance binding affinity to biological receptors through hydrogen bonding, which may play a role in its anti-inflammatory effects. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.
Anticancer Potential
Emerging research has pointed towards the anticancer potential of this compound. Its mechanism of action may involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. Compounds with similar structures have demonstrated significant activity against cancer cell lines, suggesting that this compound could be further explored for its therapeutic applications in oncology .
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological receptors, enhancing binding affinity.
- Hydrophobic Interactions : The cyclopropyl moiety may facilitate interactions with hydrophobic pockets in enzymes or receptors, potentially modulating various biological pathways .
Case Studies and Research Findings
Properties
CAS No. |
646522-95-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
ZZUXHTUIHBFOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















